Hexanoyl bromide

Description

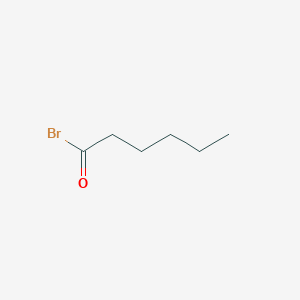

Structure

2D Structure

3D Structure

Properties

CAS No. |

51499-41-3 |

|---|---|

Molecular Formula |

C6H11BrO |

Molecular Weight |

179.05 g/mol |

IUPAC Name |

hexanoyl bromide |

InChI |

InChI=1S/C6H11BrO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 |

InChI Key |

NIPYIXMXODGEES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Hexanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of hexanoyl bromide. The information is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a reactive intermediate in organic synthesis.

Chemical Properties

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that due to the limited availability of experimental data, some values are predicted or estimated based on analogous compounds such as 1-bromohexane (B126081) and hexanoyl chloride.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | --INVALID-LINK--[1] |

| Molecular Weight | 179.05 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 51499-41-3 | --INVALID-LINK--[1] |

| Boiling Point | ~154-158 °C (estimated) | Based on 1-bromohexane |

| Melting Point | Not available | - |

| Density | ~1.18 g/mL (estimated) | Based on 1-bromohexane |

| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents such as diethyl ether, dichloromethane, and tetrahydrofuran. | Inferred from chemical properties |

| Appearance | Colorless to light yellow liquid (predicted) | - |

| Odor | Pungent, acrid (predicted) | - |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is scarce. The following table provides predicted spectral characteristics based on the analysis of closely related compounds, including hexanoyl chloride and 1-bromohexane.

| Spectroscopy | Predicted Chemical Shifts / Key Peaks |

| ¹H NMR | δ ~2.9 (t, 2H, -CH₂COBr), ~1.7 (quint, 2H, -CH₂CH₂COBr), ~1.3 (m, 4H, -CH₂CH₂CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR | δ ~170 (-COBr), ~45 (-CH₂COBr), ~31, ~24, ~22 (-CH₂-), ~14 (-CH₃) |

| Infrared (IR) | Strong C=O stretch ~1800 cm⁻¹, C-Br stretch ~650-550 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 178/180 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation would likely show loss of Br (m/z 99) and subsequent fragmentation of the hexanoyl cation. |

Chemical Structure

The chemical structure of this compound consists of a six-carbon acyl chain with a bromine atom attached to the carbonyl carbon.

The molecule possesses a planar carbonyl group with sp² hybridization at the carbonyl carbon. The remainder of the carbon atoms in the hexanoyl chain are sp³ hybridized. The C-Br bond is polarized, with the bromine atom being more electronegative, making the carbonyl carbon highly electrophilic.

Experimental Protocols

Synthesis of this compound from Hexanoic Acid

This protocol is adapted from the synthesis of acyl chlorides and bromides from carboxylic acids. The reaction of a carboxylic acid with phosphorus tribromide (PBr₃) is a standard method for the preparation of the corresponding acyl bromide.

Reaction Scheme:

Materials:

-

Hexanoic acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add hexanoic acid.

-

Dissolve the hexanoic acid in a minimal amount of anhydrous diethyl ether or dichloromethane.

-

Cool the flask in an ice bath.

-

Slowly add phosphorus tribromide (1/3 molar equivalent) to the stirred solution via a dropping funnel. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Gently heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

After cooling, the reaction mixture can be purified by fractional distillation to isolate the this compound. The phosphorous acid byproduct is a non-volatile solid.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates hydrogen bromide gas as a byproduct. Phosphorus tribromide is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Esterification of this compound with Ethanol (B145695)

This protocol describes a general procedure for the reaction of this compound with an alcohol to form an ester. Acyl bromides are highly reactive and readily undergo nucleophilic acyl substitution.

Reaction Scheme:

Materials:

-

This compound

-

Anhydrous ethanol

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve anhydrous ethanol in an anhydrous aprotic solvent.

-

Add a non-nucleophilic base to the solution to neutralize the HBr generated during the reaction.

-

Cool the flask in an ice bath.

-

Slowly add this compound, dissolved in a small amount of the same anhydrous solvent, to the stirred alcohol/base solution via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

The reaction mixture can be worked up by washing with water to remove the salt byproduct, followed by drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent can be removed under reduced pressure, and the resulting ethyl hexanoate (B1226103) can be purified by distillation if necessary.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Synthetic pathway from hexanoic acid to this compound and its subsequent esterification.

Caption: General experimental workflow for reactions involving this compound.

References

An In-depth Technical Guide to the Synthesis of Hexanoyl Bromide from Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexanoyl bromide from hexanoic acid, a critical transformation for creating a versatile reactive intermediate in organic synthesis. Acyl bromides, such as this compound, are valuable reagents in the development of pharmaceuticals and other complex organic molecules due to their high reactivity.[1] This document details the underlying reaction mechanisms, experimental protocols, and relevant chemical data.

Overview of the Synthesis

The conversion of a carboxylic acid to an acyl bromide is a fundamental reaction in organic chemistry. It involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a bromine atom. This transformation significantly increases the electrophilicity of the carbonyl carbon, making the resulting acyl bromide an excellent acylating agent. The most common and effective method for this conversion utilizes phosphorus tribromide (PBr₃).[2][3]

The general reaction is as follows:

3 CH₃(CH₂)₄COOH + PBr₃ → 3 CH₃(CH₂)₄COBr + H₃PO₃

Hexanoic Acid + Phosphorus Tribromide → this compound + Phosphorous Acid

Alternative reagents, such as thionyl bromide (SOBr₂), can also be used, though they are less common.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of the primary reactant and product is provided below for easy reference.

| Property | Hexanoic Acid | This compound |

| CAS Number | 142-62-1 | 51499-41-3[4] |

| Molecular Formula | C₆H₁₂O₂[5] | C₆H₁₁BrO[6] |

| Molar Mass | 116.16 g/mol [5][7] | 179.05 g/mol [6] |

| Appearance | Colorless oily liquid[5][7] | Not specified, likely a liquid |

| Density | 0.927 g/mL at 25 °C[8] | Not specified |

| Boiling Point | 202-205.8 °C[7][8] | Not specified |

| Melting Point | -4 to -3 °C[8][9] | Not specified |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and ether.[7][8] | Reacts with water and alcohols. |

Reaction Mechanism with Phosphorus Tribromide (PBr₃)

The reaction of a carboxylic acid with phosphorus tribromide proceeds through the formation of a highly reactive intermediate, which facilitates the nucleophilic attack of a bromide ion.[10]

Step-by-step mechanism:

-

Activation of the Carboxylic Acid: The oxygen atom of the hydroxyl group in hexanoic acid acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This step displaces a bromide ion.

-

Formation of a Good Leaving Group: The resulting intermediate is an excellent leaving group.

-

Nucleophilic Acyl Substitution: The bromide ion generated in the first step acts as a nucleophile and attacks the carbonyl carbon of the activated carboxylic acid.

-

Formation of this compound: The tetrahedral intermediate collapses, eliminating the phosphorous-containing leaving group and forming the final product, this compound.

Experimental Protocols

While specific procedural details can vary, the following section outlines a general laboratory protocol for the synthesis of this compound using phosphorus tribromide.

Materials and Equipment

-

Reactants: Hexanoic acid, Phosphorus tribromide (PBr₃)

-

Apparatus: Round-bottom flask, dropping funnel, reflux condenser with a drying tube (e.g., filled with CaCl₂), magnetic stirrer and stir bar, heating mantle, distillation apparatus.

Synthetic Procedure

The following table summarizes a typical reaction protocol adapted from procedures for similar carboxylic acids.[11]

| Step | Action | Parameters | Notes |

| 1. Setup | Assemble a dry round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube. | - | All glassware must be thoroughly dried to prevent hydrolysis of PBr₃ and the product. |

| 2. Reagent Addition | Place hexanoic acid in the round-bottom flask. Add PBr₃ dropwise from the dropping funnel. | Molar Ratio: ~3 moles of hexanoic acid to 1 mole of PBr₃. | The reaction can be exothermic; addition should be slow and may require cooling. |

| 3. Reaction | Gently heat the mixture to reflux. | Reflux for 1-3 hours. | The reaction progress can be monitored by observing the cessation of HBr gas evolution (use appropriate safety measures). |

| 4. Workup & Purification | After cooling, the product can be isolated by direct distillation from the reaction mixture. | Distillation under reduced pressure is often preferred to avoid decomposition at high temperatures. | The crude product is this compound, which is typically a fuming liquid. |

Caution: This reaction should be performed in a well-ventilated fume hood as it produces corrosive hydrogen bromide (HBr) gas as a byproduct. Phosphorus tribromide is also highly corrosive and reacts violently with water.[3]

Experimental Workflow

The overall process from starting materials to the purified product can be visualized as follows:

Conclusion

The synthesis of this compound from hexanoic acid using phosphorus tribromide is a reliable and widely used method for producing this important acylating agent. Careful attention to anhydrous conditions and safety protocols is essential for a successful and safe synthesis. The resulting this compound serves as a key building block for the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Caproic acid - Wikipedia [en.wikipedia.org]

- 6. This compound | C6H11BrO | CID 13226800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. HEXANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. Hexanoic acid = 99 142-62-1 [sigmaaldrich.com]

- 9. ICSC 1167 - HEXANOIC ACID [inchem.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of Hexanoyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoyl bromide (C₆H₁₁BrO) is a reactive acyl bromide used in organic synthesis, particularly for the introduction of the hexanoyl group. As with any chemical entity in a research and development setting, precise analytical characterization is paramount for quality control, reaction monitoring, and regulatory compliance. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimentally recorded spectra in public databases, the data presented herein is a combination of established principles and predicted values based on analogous structures. This guide also outlines the fundamental experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established empirical rules and spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the five non-equivalent methylene (B1212753) and methyl groups in the hexanoyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl bromide group, which deshields adjacent protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| H-2 (-CH₂-C(O)Br) | 2.8 - 3.0 | Triplet (t) | 2H |

| H-3 (-CH₂-CH₂-C(O)Br) | 1.6 - 1.8 | Quintet (quin) | 2H |

| H-4 (-CH₂-CH₂-CH₃) | 1.3 - 1.5 | Sextet (sxt) | 2H |

| H-5 (-CH₂-CH₃) | 1.2 - 1.4 | Multiplet (m) | 2H |

| H-6 (-CH₃) | 0.8 - 1.0 | Triplet (t) | 3H |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum is expected to display six signals, one for each carbon atom in the this compound molecule. The carbonyl carbon is significantly deshielded and appears at a characteristic downfield shift.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | 168 - 172 |

| C-2 (-CH₂-C(O)Br) | 45 - 50 |

| C-3 (-CH₂-CH₂-C(O)Br) | 30 - 35 |

| C-4 (-CH₂-CH₂-CH₃) | 23 - 28 |

| C-5 (-CH₂-CH₃) | 21 - 25 |

| C-6 (-CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of acyl bromides and appears at a higher frequency compared to other carbonyl compounds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Bromide) | 1780 - 1820 | Strong, Sharp |

| C-H Stretch (Alkyl) | 2850 - 2960 | Medium to Strong |

| C-H Bend (CH₂) | ~1465 | Medium |

| C-H Bend (CH₃) | ~1380 | Medium |

| C-Br Stretch | 550 - 650 | Medium to Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) of this compound is expected to show a characteristic molecular ion peak cluster due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance. Fragmentation patterns will be dominated by the loss of the bromine atom and subsequent cleavage of the alkyl chain.

| m/z | Predicted Identity | Notes |

| 178/180 | [M]⁺ (Molecular Ion) | Isotopic peaks for ⁷⁹Br and ⁸¹Br in ~1:1 ratio. |

| 99 | [M - Br]⁺ | Loss of a bromine radical, forming the hexanoyl cation. Often the base peak. |

| 71 | [C₄H₇O]⁺ or [C₅H₁₁]⁺ | Alpha-cleavage or subsequent fragmentation. |

| 57 | [C₄H₉]⁺ | Cleavage of the alkyl chain. |

| 43 | [C₃H₇]⁺ | Cleavage of the alkyl chain. |

| 29 | [C₂H₅]⁺ | Cleavage of the alkyl chain. |

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Specific parameters may need to be optimized based on the instrument and sample concentration.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a high-quality spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Background Collection: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value.

-

Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion and fragment ions are identified to elucidate the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Reactivity of Hexanoyl Bromide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract: Hexanoyl bromide (CH₃(CH₂)₄COBr) is a highly reactive acylating agent frequently employed in organic synthesis. As a derivative of a carboxylic acid, its chemistry is dominated by nucleophilic acyl substitution, making it a valuable precursor for a wide array of functional groups. The high electrophilicity of its carbonyl carbon, enhanced by the inductive effects of both the oxygen and bromine atoms, renders it susceptible to attack by a diverse range of nucleophiles.[1][2] This technical guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, details experimental protocols for key transformations, and summarizes the expected outcomes.

Core Principles of Reactivity

This compound's reactivity stems from the nature of the acyl bromide functional group. Acyl halides are the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution.[3][4] This reactivity is significantly greater than that of anhydrides, esters, and amides.[3]

The general mechanism for these reactions is a two-step process: nucleophilic attack followed by the elimination of the bromide leaving group. The carbonyl carbon is highly electrophilic, inviting attack from a nucleophile to form a tetrahedral intermediate. This intermediate then collapses, expelling the bromide ion—an excellent leaving group—to regenerate the carbonyl double bond and yield the acylated product.

References

Hexanoyl Bromide: A Technical Safety Guide for Researchers

Chemical Identification and Computed Properties

Hexanoyl bromide is an acyl bromide with the chemical formula C₆H₁₁BrO.[1] It is important for researchers to be aware of its computed physical and chemical properties to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | PubChem[1] |

| Molecular Weight | 179.05 g/mol | PubChem[1] |

| CAS Number | 51499-41-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CCCCCC(=O)Br | PubChem[1] |

| InChI Key | NIPYIXMXODGEES-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 2.6 | PubChem[1] |

| Computed Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Computed Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Computed Rotatable Bond Count | 4 | PubChem[1] |

| Computed Exact Mass | 177.99933 | PubChem[1] |

| Computed Monoisotopic Mass | 177.99933 | PubChem[1] |

| Computed Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Computed Heavy Atom Count | 8 | PubChem[1] |

| Computed Formal Charge | 0 | PubChem[1] |

| Computed Complexity | 70.9 | PubChem[1] |

Hazard Identification and Classification (Inferred)

Specific hazard classifications for this compound are not available. However, based on the reactivity of similar acyl halides, such as acetyl bromide, it can be inferred that this compound is a corrosive substance that reacts violently with water.[2][3][4] It is likely to cause severe skin burns and eye damage.[3][5] Inhalation may cause severe irritation to the respiratory system.[6]

Inferred GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.

The following diagram illustrates the inferred primary hazards associated with this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental protocols for this compound, the following procedures are based on best practices for handling water-reactive and corrosive acyl halides like acetyl bromide.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles and a face shield.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). Consult glove manufacturer for specific breakthrough times. |

| Body Protection | Flame-retardant lab coat and chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.[5] |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used. |

The following diagram outlines the essential PPE for handling this compound.

Handling and Storage

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[5] Use only non-sparking tools.[2] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors.[5] Keep away from heat, sparks, and open flames.[2] Containers should be kept tightly closed when not in use.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[8][9] The storage area should be equipped with corrosion-resistant materials. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [8] this compound reacts violently with water, which will exacerbate the situation.

-

Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen bromide and carbon oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment as described in Section 3.1.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb with a non-combustible, inert material such as sand or vermiculite.[3] Place the absorbed material into a suitable, labeled container for disposal. Do not use water for cleanup.[2]

Disposal Considerations

Waste this compound and contaminated materials must be disposed of as hazardous waste.[8] Contact a licensed professional waste disposal service to dispose of this material.[8] Do not dispose of it down the drain.

Toxicological and Ecological Information (Data Not Available)

There is no specific toxicological or ecological data available for this compound. However, due to its corrosive nature, it is expected to be harmful to aquatic life.[8] Release into the environment should be avoided.

Stability and Reactivity

-

Reactivity: Reacts violently with water, alcohols, and bases.[8]

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[8]

-

Conditions to Avoid: Exposure to moisture, heat, and flames.[8]

-

Incompatible Materials: Water, strong oxidizing agents, strong bases, and alcohols.[9]

-

Hazardous Decomposition Products: Thermal decomposition may produce hydrogen bromide and carbon oxides.[8]

References

- 1. This compound | C6H11BrO | CID 13226800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. ACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. chemstock.ae [chemstock.ae]

- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. aksci.com [aksci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.com [fishersci.com]

Commercial availability and suppliers of hexanoyl bromide

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. This in-depth technical guide explores the synthesis, properties, and reactivity of hexanoyl bromide, a valuable acylating agent in organic synthesis.

While direct commercial availability of this compound (CAS No. 51499-41-3) is limited, this guide provides detailed protocols for its in situ preparation and subsequent use in common chemical transformations. The information presented here is intended to empower researchers to effectively utilize this reagent in their synthetic endeavors.

Physicochemical Properties

This compound is a reactive acyl bromide. Below is a summary of its key computed physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | PubChem[1] |

| Molecular Weight | 179.05 g/mol | PubChem[1] |

| CAS Number | 51499-41-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CCCCCC(=O)Br | PubChem[1] |

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, hexanoic acid, using a brominating agent. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis of this compound from Hexanoic Acid using PBr₃

This protocol is a generalized procedure based on established methods for the synthesis of acyl bromides from carboxylic acids.

Materials:

-

Hexanoic acid

-

Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., diethyl ether or dichloromethane)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve hexanoic acid in an anhydrous solvent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of PBr₃: Cool the solution in an ice bath. Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred solution via the dropping funnel. An exothermic reaction may occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the reaction mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The this compound can be purified by fractional distillation under reduced pressure.

Reactions of this compound

This compound is a versatile reagent primarily used for acylation reactions. It readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Experimental Protocol: Amide Formation from this compound and an Amine

This protocol outlines a general procedure for the synthesis of an N-alkyl hexanamide.

Materials:

-

This compound

-

Primary or secondary amine

-

Anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

Base (e.g., triethylamine (B128534) or pyridine)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine and the base in the anhydrous solvent.

-

Addition of this compound: Cool the solution in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be further purified by recrystallization or column chromatography.

Commercial Availability and Suppliers

As of late 2025, this compound is not widely listed as a stock item by major chemical suppliers. Researchers and drug development professionals will likely need to synthesize it in situ or commission a custom synthesis from a specialized chemical manufacturing organization. For related compounds, such as 2-bromothis compound, some suppliers can be identified through chemical sourcing platforms.

Purity Analysis

The purity of synthesized this compound should be assessed prior to its use. Common analytical techniques for purity determination of acyl halides include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

-

Infrared (IR) Spectroscopy: To confirm the presence of the acyl bromide carbonyl group (typically a strong absorption around 1800 cm⁻¹).

This technical guide provides a foundational understanding of this compound for its application in research and development. Given its limited commercial availability, the provided synthesis protocols are essential for its utilization in synthetic chemistry.

References

Hexanoyl bromide CAS number and molecular weight

For researchers, scientists, and professionals engaged in drug development, a precise understanding of chemical reagents is paramount. This document provides a concise technical summary of the key identifiers for hexanoyl bromide.

Core Chemical Data

The fundamental properties of this compound are summarized in the table below, offering a clear reference for laboratory and research applications.

| Identifier | Value |

| CAS Number | 51499-41-3[1][2] |

| Molecular Formula | C6H11BrO[1] |

| Molecular Weight | 179.05 g/mol [1] |

| Alternate Molecular Weight | 179.057 g/mol [3] |

| Molecular Mass | 179[4] |

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the common identifiers for a chemical substance like this compound. The CAS number serves as a unique, universal identifier, while the molecular formula describes the elemental composition, from which the molecular weight is calculated.

Caption: Relationship between chemical name, CAS number, molecular formula, and molecular weight.

References

Potential Research Frontiers for Hexanoyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of hexanoyl bromide, a reactive acyl bromide. Given its chemical properties, this compound serves as a versatile building block in organic synthesis with significant implications for medicinal chemistry, materials science, and the development of novel bioactive compounds. This document provides an in-depth overview of key research areas, complete with experimental protocols and quantitative data to facilitate further investigation.

Core Chemical Properties and Reactivity

This compound (C₆H₁₁BrO) is a six-carbon acyl halide with a molecular weight of approximately 179.05 g/mol .[1] Its high reactivity stems from the electron-withdrawing nature of the bromine and oxygen atoms, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it an excellent reagent for acylation reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| CAS Number | 51499-41-3 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | CCCCCC(=O)Br | [1] |

Safety and Handling: this compound is a flammable liquid and vapor that causes severe skin burns and eye damage.[2] It is also moisture-sensitive and should be handled in a dry, well-ventilated area, away from heat and sources of ignition.[2] Proper personal protective equipment, including gloves, safety goggles, and a lab coat, is essential.[2]

Research Area: Medicinal Chemistry and Drug Development

The introduction of a hexanoyl group can modulate the lipophilicity and binding interactions of a molecule with biological targets. One of the most promising research avenues for this compound lies in the development of inhibitors for Ghrelin O-acyltransferase (GOAT).

Inhibition of Ghrelin O-Acyltransferase (GOAT)

Ghrelin is a peptide hormone that plays a crucial role in stimulating appetite and regulating energy metabolism.[1][3] For ghrelin to become active, it must undergo a unique post-translational modification where a medium-chain fatty acid, typically octanoic acid, is attached to the serine-3 residue.[1][4] This acylation is catalyzed by the enzyme Ghrelin O-acyltransferase (GOAT).[2][5] Inhibition of GOAT presents a therapeutic strategy for managing obesity and other metabolic diseases by controlling the levels of active ghrelin.[4][6][7]

Interestingly, studies have shown that GOAT prefers hexanoyl-CoA over octanoyl-CoA as the acyl donor, making hexanoyl-based compounds highly relevant for designing potent inhibitors.[8] this compound can be used to synthesize stable, non-hydrolyzable analogues of the acylated ghrelin peptide or small molecule inhibitors that target the GOAT active site.

Diagram 1: Ghrelin Acylation and Signaling Pathway

Caption: The GOAT enzyme acylates proghrelin to its active form, which then binds to the GHSR1a receptor.

Experimental Protocol: Synthesis of a Hexanoyl-Peptide GOAT Inhibitor

This protocol describes the synthesis of a simplified hexanoyl-pentapeptide, a potential GOAT inhibitor, by reacting this compound with the N-terminus of a peptide.

-

Peptide Synthesis: Synthesize the ghrelin N-terminal pentapeptide (Gly-Ser-Ser-Phe-Leu) using standard solid-phase peptide synthesis (SPPS).

-

Acylation:

-

Dissolve the protected peptide-resin in N,N-dimethylformamide (DMF).

-

Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to the mixture.

-

Slowly add 1.2 equivalents of this compound dissolved in DMF to the reaction vessel at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

-

Cleavage and Deprotection: Cleave the hexanoylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the structure and purity of the final product using mass spectrometry and NMR.

Diagram 2: Workflow for GOAT Inhibitor Development

Caption: A logical workflow for the design and testing of a GOAT inhibitor using this compound.

Research Area: Organic Synthesis

This compound is a powerful reagent for introducing a hexanoyl group into various organic molecules, leading to the synthesis of ketones, esters, and amides.

Ketone Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds and synthesizing aryl ketones.[9] this compound can be reacted with aromatic compounds, such as benzene (B151609) or anisole, in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce the corresponding hexanoyl-substituted ketone.[10][11][12] These ketones can serve as intermediates in the synthesis of more complex molecules, including photoinitiators and other fine chemicals.[13]

Table 2: Representative Yields for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield (%) | Reference |

| Anisole | Hexanoic Acid | HPW/Hβ Zeolite | 4-Methoxy phenyl hexyl ketone | 89.2 | [14] |

| Anisole | Acetic Anhydride | AlCl₃ | 4-Methoxyacetophenone | 85.7 | [10] |

| Benzene | Cyclohexanecarbonyl Chloride | AlCl₃ | Cyclohexyl phenyl ketone | 88.7 | [13] |

Experimental Protocol: Synthesis of Hexyl Phenyl Ketone

This protocol is adapted from standard Friedel-Crafts acylation procedures.

-

Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Reactant Addition:

-

Add 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) to the flask, followed by dry benzene as the solvent.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 1.0 equivalent of this compound from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the evolution of HBr gas ceases.

-

Workup:

-

Carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[11]

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification: Purify the crude hexyl phenyl ketone by vacuum distillation or column chromatography.

Ester and Amide Synthesis

This compound readily reacts with alcohols and amines to form esters and amides, respectively. These reactions are typically rapid and high-yielding.[8]

-

Esterification: The reaction of this compound with an alcohol (e.g., ethanol) in the presence of a non-nucleophilic base like pyridine (B92270) yields the corresponding ester (e.g., ethyl hexanoate).[15][16][17][18] These esters often have applications as flavor and fragrance compounds.

-

Amidation: The reaction with primary or secondary amines is usually exothermic and proceeds quickly to form N-substituted hexanamides.[8] These amide-containing molecules are foundational in many biologically active compounds and polymers.

Diagram 3: Synthetic Utility of this compound

Caption: this compound as a key intermediate for synthesizing ketones, esters, and amides.

Research Area: Materials Science

The ability of this compound to form ester and amide linkages makes it a candidate for the synthesis of novel polymers and liquid crystals.

Liquid Crystal Synthesis

Liquid crystals are materials that exhibit properties between those of conventional liquids and solid crystals.[19] Many liquid crystalline molecules possess a rigid core and flexible alkyl tails, often linked by ester groups. This compound can be used to attach a six-carbon alkyl chain to a rigid phenolic core, a common structural motif in calamitic (rod-shaped) liquid crystals.[20] By varying the core structure, researchers can tune the mesophase properties (e.g., nematic, smectic) and transition temperatures of the resulting materials.

Polymer Synthesis

Acyl halides can be employed in step-growth polymerization to form polyesters and polyamides. Furthermore, the bromide atom in this compound could potentially be used to initiate certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), after immobilization onto a surface or incorporation into a larger molecule. This could lead to the development of new polymer brushes and functionalized surfaces.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with substantial potential for advanced research. In medicinal chemistry, it offers a direct route to the synthesis of potent GOAT inhibitors for metabolic diseases. In organic synthesis, it remains a fundamental tool for the efficient construction of ketones, esters, and amides. Finally, in materials science, it presents opportunities for the creation of novel liquid crystals and functional polymers. The detailed protocols and data provided in this guide are intended to serve as a solid foundation for researchers to explore and expand upon these promising research frontiers.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Ghrelin O-acyltransferase - Wikipedia [en.wikipedia.org]

- 3. Ghrelin octanoylation by ghrelin O-acyltransferase: Unique protein biochemistry underlying metabolic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. pnas.org [pnas.org]

- 7. GOAT induced ghrelin acylation regulates hedonic feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. US6881865B2 - Method for preparing cyclohexyl phenyl ketone from 1,3-butadiene and acrylic acid - Google Patents [patents.google.com]

- 10. condor.depaul.edu [condor.depaul.edu]

- 11. odp.library.tamu.edu [odp.library.tamu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. cris.unibo.it [cris.unibo.it]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Hexanoyl Bromide: A Comprehensive Review for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hexanoyl bromide is a reactive acyl bromide compound that serves as a valuable reagent in organic synthesis. Its utility lies in its ability to introduce a hexanoyl group into various molecules, a common structural motif in many biologically active compounds and pharmaceutical intermediates. This technical guide provides an in-depth review of the synthesis, properties, and key reactions of this compound, supported by experimental protocols and quantitative data.

Properties of this compound

This compound is a liquid at room temperature and is characterized by its reactivity towards nucleophiles. Due to its moisture sensitivity, it should be handled under anhydrous conditions. Key physical and chemical properties are summarized in the table below. Data for the analogous hexanoyl chloride is included for comparison where direct data for the bromide is unavailable.

| Property | Value |

| Molecular Formula | C₆H₁₁BrO[1] |

| Molecular Weight | 179.05 g/mol [1] |

| Boiling Point | Estimated similar to Hexanoyl Chloride: 150-153 °C |

| Density | Estimated similar to Hexanoyl Chloride: 0.963 g/mL at 25 °C |

| CAS Number | 51499-41-3[1] |

| Appearance | Colorless to light yellow liquid (presumed) |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, diethyl ether) |

Synthesis of this compound

This compound is typically synthesized from hexanoic acid by treatment with a brominating agent. Common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂).

Synthesis from Hexanoic Acid using Phosphorus Tribromide

This method involves the reaction of hexanoic acid with phosphorus tribromide. The reaction generally proceeds with good yield.

Experimental Protocol (General Procedure):

-

To a stirred solution of hexanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) or diethyl ether, slowly add phosphorus tribromide (0.4 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to quench any remaining PBr₃.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude this compound is purified by fractional distillation.

Yield: Typically >80%, but should be confirmed experimentally.

References

Methodological & Application

Application Notes and Protocols for the Acylation of Anilines with Hexanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the N-acylation of anilines using hexanoyl bromide to synthesize N-phenylhexanamide. This reaction is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of pharmaceuticals, agrochemicals, and functional materials. The protocol detailed below is based on the robust and widely applicable Schotten-Baumann reaction conditions, which involve the acylation of an amine in the presence of a base.[1] This application note includes detailed methodologies, tables of quantitative data for reagents and reaction parameters, and characterization guidelines for the resulting amide product.

Introduction

The acylation of anilines is a key chemical reaction that forms a stable amide bond. This functional group is a cornerstone in the structure of many biologically active molecules and advanced materials. The introduction of an acyl group, such as the hexanoyl group, can modulate the physicochemical properties of the parent aniline (B41778), including its lipophilicity, solubility, and electronic characteristics. This protocol describes a standard laboratory procedure for the synthesis of N-phenylhexanamide from aniline and this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of this compound. A base is used to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Reaction Scheme

The overall chemical transformation is depicted below:

Aniline + this compound → N-Phenylhexanamide + Hydrobromic Acid

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for the acylation of aniline with this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Part Number | Quantity |

| Aniline | Reagent Grade, 99% | Sigma-Aldrich | A12345 | 1.0 g (10.7 mmol) |

| This compound | Synthesis Grade, 98% | Sigma-Aldrich | H67890 | 2.13 g (1.6 mL, 11.8 mmol) |

| Sodium Hydroxide (B78521) (NaOH) | ACS Grade | Fisher Scientific | C11223 | 0.86 g (21.5 mmol) |

| Dichloromethane (B109758) (CH₂Cl₂) | ACS Grade | VWR | VW-9012 | 50 mL |

| Deionized Water | N/A | In-house | N/A | ~100 mL |

| Saturated Sodium Chloride (brine) | N/A | In-house | N/A | 30 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous | VWR | VW-5678 | ~5 g |

| Round-bottom flask (100 mL) | N/A | VWR | VW-1234 | 1 |

| Separatory funnel (250 mL) | N/A | VWR | VW-5679 | 1 |

| Magnetic stirrer and stir bar | N/A | VWR | VW-9013 | 1 |

| Ice bath | N/A | In-house | N/A | 1 |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (10.7 mmol) of aniline in 25 mL of dichloromethane.

-

Preparation of Base Solution: In a separate beaker, dissolve 0.86 g (21.5 mmol) of sodium hydroxide in 25 mL of deionized water and cool the solution in an ice bath.

-

Addition of Reagents: Place the round-bottom flask containing the aniline solution in an ice bath and begin stirring. Slowly add the cold sodium hydroxide solution to the aniline solution.

-

Acylation: While stirring vigorously, add 1.6 mL (11.8 mmol) of this compound dropwise to the biphasic mixture over a period of 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Separate the organic layer from the aqueous layer.

-

Wash the organic layer with 30 mL of 1 M HCl, followed by 30 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation of Product:

-

Filter the solution to remove the drying agent.

-

Remove the dichloromethane solvent using a rotary evaporator to yield the crude N-phenylhexanamide.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a crystalline solid.

-

Experimental Workflow

Characterization of N-Phenylhexanamide

The identity and purity of the synthesized N-phenylhexanamide can be confirmed using various analytical techniques.

| Technique | Expected Results |

| Melting Point | Literature value: 94-96 °C |

| Thin Layer Chromatography (TLC) | A single spot with a distinct Rf value (e.g., in 4:1 Hexanes:Ethyl Acetate) that is different from the starting aniline. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of the amide (~1660 cm⁻¹), and aromatic C-H stretching (~3050 cm⁻¹).[2] |

| ¹H NMR Spectroscopy | Peaks corresponding to the aromatic protons of the phenyl group, the N-H proton, and the aliphatic protons of the hexanoyl chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of N-phenylhexanamide (191.27 g/mol ).[2] |

Signaling Pathways and Logical Relationships

The acylation of anilines follows a well-established nucleophilic acyl substitution pathway. The key steps are outlined in the diagram below.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of N-phenylhexanamide via the acylation of aniline with this compound. This procedure is adaptable for the synthesis of a wide variety of N-acylated anilines, which are valuable intermediates in drug discovery and materials science. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high yield of the pure product. The characterization methods outlined will ensure the structural integrity of the synthesized compound.

References

Friedel-Crafts Acylation Using Hexanoyl Bromide: Application Notes and Protocols for Researchers

For Immediate Release

Introduction to Friedel-Crafts Acylation with Hexanoyl Bromide

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the development of a wide array of therapeutic agents and functional materials. The use of this compound as the acylating agent allows for the attachment of a six-carbon acyl chain, leading to the formation of hexanophenones. These compounds and their derivatives are valuable building blocks in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of various aromatic substrates using this compound, with a focus on reaction conditions, catalyst selection, and product purification.

Core Concepts and Reaction Mechanism

The Friedel-Crafts acylation proceeds via the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone.

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound. This deactivation prevents multiple acylations from occurring, leading to cleaner reactions and higher yields of the mono-acylated product.[1][2] Furthermore, the acylium ion is resonance-stabilized and does not undergo rearrangement, a common issue in Friedel-Crafts alkylation.[3]

Applications in Drug Development and Organic Synthesis

Aryl ketones are versatile intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules. The hexanoyl group can be a crucial part of a pharmacophore or can be further modified. For instance, the ketone functionality can be reduced to an alcohol or completely removed to form an alkyl chain via Clemmensen or Wolff-Kishner reduction, providing access to a variety of alkylated aromatic compounds without the risk of carbocation rearrangements.[2]

Experimental Protocols

The following protocols provide a general framework for the Friedel-Crafts acylation of common aromatic compounds with this compound using aluminum chloride as the catalyst.

Protocol 1: Acylation of Benzene (B151609) with this compound

Materials:

-

Benzene (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr gas), suspend anhydrous aluminum chloride (1.1-1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of this compound: Add this compound (1.0 equivalent) dropwise to the stirred suspension over 15-30 minutes, maintaining the temperature below 10 °C.

-

Addition of Benzene: To this mixture, add a solution of anhydrous benzene (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, keeping the temperature between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, hexanophenone, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Acylation of Toluene (B28343) with this compound

This protocol is similar to that for benzene, with toluene as the substrate. The methyl group of toluene is an ortho-, para-director; however, due to steric hindrance from the bulky acyl group, the major product is the para-substituted isomer, 4-hexanoyltoluene.[4][5]

Modifications from Protocol 1:

-

Use toluene (1.0-1.2 equivalents) in place of benzene.

-

The reaction is typically complete within 2-4 hours at room temperature.

-

The primary product will be 4-methylhexanophenone.

Protocol 3: Acylation of Anisole (B1667542) with this compound

The methoxy (B1213986) group of anisole is a strongly activating ortho-, para-director. The reaction is generally faster than with benzene or toluene.

Modifications from Protocol 1:

-

Use anisole (1.0 equivalent) in place of benzene.

-

The reaction may proceed more rapidly; monitor closely by TLC.

-

The major product is typically the para-isomer, 4-methoxyhexanophenone, due to steric hindrance at the ortho positions.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Friedel-Crafts acylation of benzene, toluene, and anisole with this compound. Please note that yields are highly dependent on the specific reaction conditions and purity of reagents.

| Aromatic Substrate | Catalyst (Equivalents) | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| Benzene | AlCl₃ (1.1-1.3) | Dichloromethane | 0 - RT | 2 - 4 | Hexanophenone | 75 - 85 |

| Toluene | AlCl₃ (1.1-1.3) | Dichloromethane | 0 - RT | 2 - 4 | 4-Methylhexanophenone | 80 - 90 |

| Anisole | AlCl₃ (1.1-1.3) | Dichloromethane | 0 - RT | 1 - 3 | 4-Methoxyhexanophenone | 85 - 95 |

Greener Alternatives and Modern Methodologies

While traditional Friedel-Crafts acylation relies on stoichiometric amounts of Lewis acids like AlCl₃, which can generate significant waste, modern research focuses on developing more environmentally benign catalytic systems.[6] These include:

-

Zeolites: These microporous aluminosilicate (B74896) minerals can act as shape-selective solid acid catalysts, often leading to higher regioselectivity and easier catalyst recovery.[7][8]

-

Metal Triflates: Lanthanide and other metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have shown high catalytic activity in Friedel-Crafts acylations, often in catalytic amounts.[9]

-

Ionic Liquids: Used as both solvents and catalysts, ionic liquids can offer advantages in terms of catalyst recycling and product separation.

-

Heterogeneous Catalysts: Solid-supported catalysts, such as metal oxides on silica or clay, offer ease of separation and reusability, contributing to greener chemical processes.[10]

Visualizing the Workflow and Mechanism

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Caption: A step-by-step workflow for a typical Friedel-Crafts acylation experiment.

Caption: The key steps in the Friedel-Crafts acylation reaction mechanism.

Conclusion

The Friedel-Crafts acylation using this compound is a robust and reliable method for the synthesis of aryl hexyl ketones. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is crucial for achieving high yields and purity. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this important transformation in their synthetic endeavors. The exploration of greener catalytic systems is encouraged to align with the principles of sustainable chemistry.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. odp.library.tamu.edu [odp.library.tamu.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistryjournals.net [chemistryjournals.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Hexyl Ketones Using Hexanoyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl ketones are a significant class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals, fragrances, and fine chemicals. Their versatile carbonyl group allows for a wide range of subsequent chemical transformations. Hexanoyl bromide serves as a reactive and efficient precursor for the introduction of the hexanoyl moiety (a six-carbon acyl group) onto various molecular scaffolds.

This document provides detailed protocols for three robust methods for the synthesis of hexyl ketones from this compound:

-

Friedel-Crafts Acylation: For the synthesis of aryl hexyl ketones.

-

Gilman Reagent (Organocuprate) Coupling: A highly selective method for coupling with alkyl, vinyl, or aryl groups.

-

Organocadmium Reagent Coupling: A classic method for ketone synthesis from Grignard-derived reagents.

A comparative summary of these methods is provided to aid in selecting the most appropriate synthetic route based on substrate scope, functional group tolerance, and reaction conditions.

Synthetic Strategies Overview

The choice of synthetic method depends primarily on the desired structure of the target hexyl ketone (e.g., alkyl vs. aryl ketone). The following diagram illustrates a logical workflow for selecting the appropriate protocol.

Caption: Decision workflow for selecting a synthetic method.

Method 1: Friedel-Crafts Acylation

Application Note: Friedel-Crafts acylation is a classic and effective method for synthesizing aryl ketones.[1] The reaction involves the electrophilic substitution of an aromatic ring with an acyl group, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][3] This method is particularly suitable for electron-rich or unactivated aromatic substrates like benzene (B151609) or toluene. A key advantage is that the resulting ketone is deactivated towards further acylation, which prevents polysubstitution products.[2] However, the reaction is generally not suitable for aromatic rings containing strongly deactivating substituents (e.g., -NO₂, -CF₃).

3.1. Experimental Protocol: Synthesis of 1-Phenylhexan-1-one

Reaction Scheme: Benzene + this compound --(AlCl₃)--> 1-Phenylhexan-1-one + HBr

Materials:

-

This compound (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

-

Anhydrous benzene (used as solvent and reactant)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HBr gas to a scrubber). Maintain a dry, inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous benzene. Cool the mixture to 0-5 °C using an ice bath.

-

Addition of Acyl Bromide: Add this compound (1.0 eq) to the dropping funnel. Add it dropwise to the stirred AlCl₃/benzene suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% HCl solution, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, 1-phenylhexan-1-one, can be purified by vacuum distillation to yield a clear oil.

3.2. Reaction Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

Method 2: Synthesis via Gilman Reagents

Application Note: The reaction of an acyl halide with a lithium dialkylcuprate (Gilman reagent) is one of the most effective methods for ketone synthesis.[4][5] Unlike more reactive organometallics like Grignard or organolithium reagents, Gilman reagents react with acyl halides to form a stable tetrahedral intermediate that collapses to a ketone.[6] The resulting ketone is unreactive towards the Gilman reagent, preventing the formation of tertiary alcohol byproducts.[7] This method, also known as the Corey-House synthesis when applied to alkyl halides, is highly versatile and tolerates a wide range of functional groups.[8][9][10]

4.1. Experimental Protocol: Synthesis of Heptan-2-one (Methyl Hexyl Ketone)

Reaction Scheme:

-

2 CH₃Li + CuI → (CH₃)₂CuLi + LiI (Gilman Reagent Formation)

-

(CH₃)₂CuLi + this compound → Heptan-2-one + CH₃Cu + LiBr

Materials:

-

Methyllithium (B1224462) (CH₃Li) in diethyl ether (2.0 eq)

-

Copper(I) iodide (CuI) (1.0 eq)

-

This compound (1.0 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath / Dry ice-acetone bath

Procedure: Part A: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

-

Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend CuI (1.0 eq) in anhydrous diethyl ether.

-

Cooling: Cool the suspension to -78 °C (dry ice-acetone bath) or 0 °C (ice bath).

-

Addition of Alkyllithium: Slowly add methyllithium solution (2.0 eq) to the stirred suspension. The initial yellow suspension of CuI will dissolve to form a clear, colorless, or slightly yellow solution of the Gilman reagent. The reagent should be used immediately.

Part B: Reaction with this compound 4. Addition of Acyl Bromide: While maintaining the low temperature, add this compound (1.0 eq) dropwise to the freshly prepared Gilman reagent. 5. Reaction: Stir the mixture at the same low temperature for 1-2 hours until the reaction is complete (monitor by TLC). 6. Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. 7. Work-up: Allow the mixture to warm to room temperature. If a precipitate (copper salts) forms, it can be dissolved by adding a small amount of ammonium hydroxide. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. 8. Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully concentrate the solvent. 9. Purification: Purify the crude heptan-2-one by fractional distillation.

4.2. Reaction Mechanism

Caption: Gilman reagent synthesis and reaction with acyl bromide.

Method 3: Synthesis via Organocadmium Reagents

Application Note: The use of organocadmium reagents, prepared from Grignard reagents and cadmium chloride, is a classic method for ketone synthesis from acyl halides.[11][12] Similar to Gilman reagents, organocadmium compounds (R₂Cd) are less reactive than their Grignard precursors and do not typically add to the ketone product.[13] This selectivity makes them useful for preparing ketones in good yields. However, due to the high toxicity of cadmium compounds, this method is often replaced by the Gilman or other modern coupling reactions. It should only be performed with appropriate safety precautions in a well-ventilated fume hood.

5.1. Experimental Protocol: Synthesis of Ethyl Hexyl Ketone (Nonan-3-one)

Reaction Scheme:

-

2 CH₃CH₂MgBr + CdCl₂ → (CH₃CH₂)₂Cd + 2 MgBrCl (Organocadmium Formation)

-

(CH₃CH₂)₂Cd + 2 this compound → 2 Ethyl Hexyl Ketone + CdBr₂

Materials:

-

Magnesium (Mg) turnings (2.2 eq)

-

Ethyl bromide (2.2 eq)

-

Anhydrous cadmium chloride (CdCl₂) (1.1 eq), dried

-

This compound (2.0 eq)

-

Anhydrous diethyl ether or THF

-

Ice bath

-

Dilute sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: Part A: Preparation of Diethylcadmium (B3343991)

-

Grignard Formation: Prepare ethylmagnesium bromide (CH₃CH₂MgBr) from Mg turnings and ethyl bromide in anhydrous ether under an inert atmosphere, as per standard procedures.

-

Organocadmium Formation: To the freshly prepared Grignard reagent at 0 °C, add anhydrous CdCl₂ in small portions. A vigorous reaction may occur. Stir the resulting grey suspension at room temperature for 1 hour.

Part B: Reaction with this compound 3. Addition of Acyl Bromide: Cool the diethylcadmium suspension to 0 °C and add this compound (2.0 eq) dropwise. 4. Reaction: After addition, remove the ice bath and heat the mixture to reflux for 1 hour. 5. Quenching and Work-up: Cool the reaction and decompose the complex by adding crushed ice, followed by dilute H₂SO₄ until the mixture is acidic. Separate the ether layer and wash with water, NaHCO₃ solution, and brine. 6. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent. 7. Purification: Purify the crude ethyl hexyl ketone by vacuum distillation.

Quantitative Data Summary

The following table summarizes typical, representative data for the synthesis of hexyl ketones using the described methods. Yields can vary significantly based on substrate, scale, and reaction conditions.

| Method | Target Ketone Example | Reactants | Typical Yield (%) | Key Advantages | Key Limitations |

| Friedel-Crafts Acylation | 1-Phenylhexan-1-one | This compound, Benzene, AlCl₃ | 75-90% | Cost-effective, good for simple arenes, prevents poly-acylation.[2] | Requires Lewis acid catalyst, limited to arenes, not for deactivated rings. |

| Gilman Reagent Coupling | Heptan-2-one | This compound, (CH₃)₂CuLi | 80-95% | High selectivity, excellent yields, broad substrate scope (alkyl, aryl, vinyl).[6][7] | Requires preparation of organolithium and Gilman reagents, sensitive to air/moisture. |

| Organocadmium Coupling | Nonan-3-one | This compound, (CH₃CH₂)₂Cd | 60-80% | Good selectivity for ketones, uses easily prepared Grignard reagents.[11][13] | High toxicity of cadmium reagents , often superseded by safer methods. |

References

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 11. designer-drug.com [designer-drug.com]

- 12. byjus.com [byjus.com]

- 13. Synthesis of Ketones with Organocadmiums made directly from "Rieke" Cadmium - [www.rhodium.ws] [chemistry.mdma.ch]

Application Notes and Protocols: The Role of Hexanoyl Halides in Pharmaceutical Synthesis

Introduction